[2-[(1-methylpyrrole-2-carbonyl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
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Overview
Description
The compound is a complex organic molecule that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also contains various functional groups such as carbonyl, amino, oxoethyl, and sulfonylamino groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrole compounds can generally be synthesized through methods such as the Paal-Knorr Pyrrole Synthesis . This method involves the condensation of 1,4-diketones with primary amines or ammonia .Scientific Research Applications
Synthesis of Heterocyclic Systems
Researchers have utilized similar compounds for the synthesis of heterocyclic systems, demonstrating their versatility in preparing diverse heterocyclic structures. For instance, compounds with related functional groups have been used in the preparation of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among others, showcasing their utility in synthesizing complex heterocyclic frameworks with potential biological activities (Selič, Grdadolnik, & Stanovnik, 1997).
Domino Annulation Reactions
In another study, related sulfonyl acetate compounds were employed in L-proline-catalyzed domino annulation reactions, leading to the synthesis of thienothiopyran derivatives. This method highlights the compound's role in facilitating complex transformations that result in highly substituted and stereochemically rich scaffolds, essential for the development of novel therapeutic agents (Indumathi, Perumal, & Menéndez, 2010).
Improved Synthesis Methods
An improved synthesis pathway for Clopidogrel, a well-known antiplatelet medication, utilizes compounds bearing a resemblance in functional groups. The synthesis highlights the practicality and efficiency of using such compounds in streamlining the production of clinically significant drugs, focusing on the methodological advancements and high yield characteristics of these processes (Hu Jia-peng, 2012).
Future Directions
Properties
IUPAC Name |
[2-[(1-methylpyrrole-2-carbonyl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6S/c1-14-5-7-15(8-6-14)9-11-29(26,27)20-12-18(24)28-13-17(23)21-19(25)16-4-3-10-22(16)2/h3-11,20H,12-13H2,1-2H3,(H,21,23,25)/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLKKJCNWAIHEW-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC(=O)NC(=O)C2=CC=CN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OCC(=O)NC(=O)C2=CC=CN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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